molecular formula C16H18N4OS2 B2785710 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole CAS No. 1105252-40-1

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Cat. No. B2785710
CAS RN: 1105252-40-1
M. Wt: 346.47
InChI Key: QIKVQMHHEXUKKT-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole, also known as MPTT, is a compound that has been studied for its potential in treating various medical conditions.

Mechanism of Action

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It also has antioxidant properties, which may help to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole can reduce anxiety and depression-like behaviors in animal models. It has also been shown to reduce inflammation and oxidative stress in the body. Additionally, 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole has been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that more research is needed to fully understand its potential therapeutic effects and optimal dosage.

Future Directions

Future research on 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole could focus on exploring its potential in treating specific medical conditions, such as anxiety, depression, and neuropathic pain. Additionally, more research is needed to understand the optimal dosage and potential side effects of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole. Finally, further studies could explore the potential of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole as a neuroprotective agent in the treatment of neurodegenerative diseases.
In conclusion, 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a compound with potential therapeutic effects for various medical conditions. Further research is needed to fully understand its mechanism of action, optimal dosage, and potential side effects. However, its relatively safe and well-tolerated profile in animal models makes it a promising candidate for future research.

Synthesis Methods

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole involves the reaction of 2-(2-methoxyphenyl)hydrazinecarbothioamide with propargyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with piperazine and 4-nitrobenzenesulfonyl chloride to produce 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole.

Scientific Research Applications

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole has been studied for its potential in treating various medical conditions, including anxiety, depression, and neuropathic pain. It has also shown promise in reducing inflammation and oxidative stress in the body.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-3-12-22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-2/h1,4-7H,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKVQMHHEXUKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

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